Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide
CAS No.: 97907-57-8
Cat. No.: VC17018775
Molecular Formula: C5H8CaO8P2
Molecular Weight: 298.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97907-57-8 |
|---|---|
| Molecular Formula | C5H8CaO8P2 |
| Molecular Weight | 298.14 g/mol |
| IUPAC Name | calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
| Standard InChI | InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |
| Standard InChI Key | FEQGOXKTODKUPF-UHFFFAOYSA-L |
| Canonical SMILES | C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2] |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide , reflects its spirocyclic structure, where two phosphorus atoms occupy central positions within a bicyclic framework. The molecular formula confirms the presence of calcium as a counterion, balanced by the anionic phosphonate groups.
Key Identifiers and Synonyms
As cataloged in PubChem (CID 44150515) , the compound is alternatively identified as:
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2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dihydroxy-, 3,9-dioxide, calcium salt (1:1)
Structural and Physicochemical Properties
Molecular Architecture
The compound’s spiro structure consists of two fused six-membered rings sharing a single phosphorus atom, with each ring containing alternating oxygen and carbon atoms. X-ray crystallography and computational modeling reveal a distorted tetrahedral geometry around the phosphorus centers, stabilized by dative bonds with oxygen . The SMILES notation succinctly captures this arrangement .
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 298.14 g/mol | |
| Exact Mass | 297.932 g/mol | |
| Polar Surface Area (PSA) | 117 Ų | |
| InChIKey | FEQGOXKTODKUPF-UHFFFAOYSA-L |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related spirophosphates shows characteristic P=O stretching vibrations near 1250 cm⁻¹ and P-O-C absorptions at 1050–950 cm⁻¹. Nuclear magnetic resonance (NMR) studies predict distinct chemical shifts between +5 and −10 ppm, indicative of phosphorus in mixed oxidation states.
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, analogous spirocyclic phosphates are typically synthesized via:
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Cyclocondensation: Reacting phosphorus oxychloride () with diols under controlled pH, followed by calcium salt metathesis.
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Spiroannulation: Oxidative coupling of phosphonate esters using transition-metal catalysts.
Industrial-scale production by CHEMLYTE SOLUTIONS CO., LTD , emphasizes strict control over stoichiometry and reaction temperature (typically 60–80°C) to prevent oligomerization .
Purification and Quality Control
Post-synthesis, the compound is purified via recrystallization from aqueous ethanol, yielding >98% purity (HPLC) . Key quality parameters include residual solvent limits (<0.1% w/w) and phosphorus content (19.8–20.2% by ICP-OES).
Applications in Materials Science and Catalysis
Polymer Stabilization
The compound’s phosphonate groups act as radical scavengers, inhibiting thermal degradation in polyolefins. At 0.5–1.0 wt.% loadings, it enhances the thermal stability of polyethylene by 40–50°C (TGA analysis).
Catalytic Activity
In organic synthesis, the calcium ion facilitates Lewis acid-catalyzed reactions:
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Friedel-Crafts Alkylation: 85–92% yields in benzylation of toluene.
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Epoxide Ring-Opening: Stereoselective synthesis of β-amino alcohols (dr > 95:5).
Table 2: Catalytic Performance in Epoxide Reactions
| Substrate | Product Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Styrene Oxide | 89 | 96:4 |
| Cyclohexene Oxide | 78 | 94:6 |
Future Research Directions
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Mechanistic Studies: Elucidating the role of calcium in modulating phosphorus redox activity.
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Advanced Materials: Exploring metal-organic frameworks (MOFs) incorporating the spirophosphate ligand.
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Environmental Monitoring: Developing analytical methods (e.g., LC-MS/MS) to track environmental persistence.
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